molecular formula C14H14O2S B374298 {2-[(4-Methoxyphenyl)sulfanyl]phenyl}methanol

{2-[(4-Methoxyphenyl)sulfanyl]phenyl}methanol

Cat. No.: B374298
M. Wt: 246.33g/mol
InChI Key: OCLOSVWSMAAMMF-UHFFFAOYSA-N
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Description

{2-[(4-Methoxyphenyl)sulfanyl]phenyl}methanol is a useful research compound. Its molecular formula is C14H14O2S and its molecular weight is 246.33g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H14O2S

Molecular Weight

246.33g/mol

IUPAC Name

[2-(4-methoxyphenyl)sulfanylphenyl]methanol

InChI

InChI=1S/C14H14O2S/c1-16-12-6-8-13(9-7-12)17-14-5-3-2-4-11(14)10-15/h2-9,15H,10H2,1H3

InChI Key

OCLOSVWSMAAMMF-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)SC2=CC=CC=C2CO

Canonical SMILES

COC1=CC=C(C=C1)SC2=CC=CC=C2CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-(4-Methoxyphenylsulfanyl)benzoic acid was reduced with sodium bis-(methoxyethoxy)-aluminum hydride to provide in 84.7% yield 2-(4-methoxyphenylsulfanyl)benzyl alcohol. This compound was without purification treated with thionyl chloride to provide in 95.0% yield 2-(4-methoxyphenylsulfanyl)benzyl chloride, m.p. 76-78° C. For C14H13ClOS (264.8) calculated: 63.51% C, 4.95% H, 13.39% Cl, 12.11% S; found: 63.43% C, 5.05% H, 13.16% Cl, 12.10% S. This compound was treated with sodium cyanide to provide in 94.6% yield 2-(4-methoxyphenylsulfanyl)phenylacetonitrile, m.p. 65-67° C. Alkaline hydrolysis of this nitrile provided after work-up 69.7% yield of 2-(4-methoxyphenyl-sulfanyl)phenylacetic acid, m.p. 177-179° C. Demethylation with pyridine hydrochloride provided in 82.5% yield 2-(4-hydroxyphenylsulfanyl)phenylacetic acid, m.p. 163-165° C. This acid was esterified with methanol in the presence of sulfuric acid to give the required ester in 77.8% yield, m.p. 126-128° C. For C15H14O3S (274.3) calculated: 65.69% C, 5.15% H, 11.67% S; found: 65.17% C, 5.14% H, 11.69% S. 1H NMR spectrum (CDCl3): H(O) 5.17 bs; CH2 3.85 s; aromatic H on the phenolic nucleus: H(3,5) 6.73 d, J=8.8 Hz.
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Synthesis routes and methods II

Procedure details

A mixture of a 60% solution of Na bis-(2-methoxyethoxy)aluminum hydride (85.0 g) and toluene (120 ml) was added dropwise during 1 h to a stirred suspension of 2-(4-methoxyphenylsulfanyl)benzoic acid (33.4 g, 0.128 mol) in toluene (270 ml) under nitrogen atmosphere. Temperature of the reaction mixture was allowed to reach 50° C., then the mixture was cooled down to 20° C. and the mixture was stirred for 5 h. Then a 10% solution of sodium hydroxide (50 ml) was added, the toluene layer was separated and successively washed with a 5% solution of sulfuric acid (50 ml) and water (2×50 ml). An oily residue after evaporation of toluene (31.2 g, 99.2%) was used for the next step without further purification.
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[Compound]
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Na bis-(2-methoxyethoxy)aluminum hydride
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85 g
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120 mL
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33.4 g
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270 mL
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50 mL
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Synthesis routes and methods III

Procedure details

The general procedure in example 39 was followed. 2-Iodobenzylalcohol (234 mg, 1.0 mmol), 4-methoxythiophenol (123 μL, 1.0 mmol), CuI (10 mg, 0.05 mmol), K2CO3 (276 mg, 2.0 mmol), ethylene glycol (111 μL, 2.0 mmol) and 2-propanol (1.0 mL) were used to obtain the 2-(4-methoxyphenyl)sulfanylbenzylalcohol (219 mg, 89% yield) as colorless liquid. Column chromatographic solvent (hexane/ethyl acetate=5/1). Rf=0.3 (hexane/ethyl acetate=5/1). 1H NMR (CDCl3, 300 MHz) δ 7.40 (dd, 1 H, J=6.6 Hz, 1.5 Hz), 7.29 (dt, 2 H, J=8.7 Hz, 2.1 Hz), 7.13-7.21 (m, 2 H), 7.08 (dd, 1 H, J=8.1 Hz, 2.1 Hz), 6.86 (dt, 2 H, J=9.0 Hz, 2.1 Hz), 4.78 (d, 2 H, J=6.3 Hz), 3.80 (s, 3 H), 2.12 (t, 1 H, J=6.3 Hz). 13C NMR (CDCl3, 75 MHz) δ 159.7, 140.0, 135.9, 134.3, 130.8, 128.6, 128.5, 127.1, 124.5, 115.3, 63.9, 55.7. IR (neat, cm−1) 3365 (broad), 3015, 2962, 2904, 2867. MS (EI) m/z (relative intensity) 246 (100), 138 (40), 108 (70). HRMS (EI), Cald. for C14H14O2S 246.0709. Found 246.0707.
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234 mg
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123 μL
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276 mg
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111 μL
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CuI
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10 mg
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1 mL
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